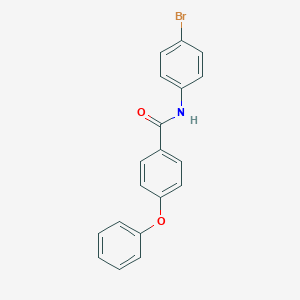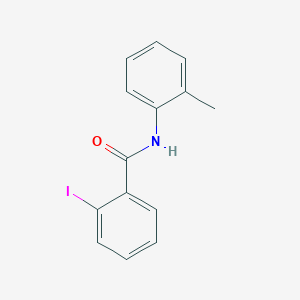
2-iodo-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-(2-methylphenyl)benzamide, also known as IMB-3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of 2-iodo-N-(2-methylphenyl)benzamide is not fully understood. However, it has been suggested that it inhibits the activity of various enzymes, including histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2). HDACs are enzymes that play a role in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes. COX-2 is an enzyme that plays a role in the production of inflammatory cytokines, and its inhibition can lead to the reduction of inflammation.
Biochemical and Physiological Effects:
2-iodo-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of various fungal strains. Furthermore, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-iodo-N-(2-methylphenyl)benzamide has also been shown to have low toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-iodo-N-(2-methylphenyl)benzamide in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. Furthermore, 2-iodo-N-(2-methylphenyl)benzamide has been synthesized through various methods, which allows for flexibility in its use. However, one limitation of using 2-iodo-N-(2-methylphenyl)benzamide is its limited solubility in water, which can affect its efficacy in certain experiments.
Orientations Futures
There are several future directions for the study of 2-iodo-N-(2-methylphenyl)benzamide. One direction is the study of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential as a synergistic agent with other compounds, such as chemotherapeutic agents. Furthermore, the study of the structure-activity relationship of 2-iodo-N-(2-methylphenyl)benzamide can lead to the development of more potent and selective compounds.
Méthodes De Synthèse
2-iodo-N-(2-methylphenyl)benzamide can be synthesized through various methods, including the reaction of 2-iodobenzoic acid with 2-methylphenylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This method yields 2-iodo-N-(2-methylphenyl)benzamide in high purity and yield. Other methods of synthesis include the reaction of 2-iodobenzoic acid with 2-methylphenyl isocyanide and the reaction of 2-iodobenzoic acid with 2-methylphenyl isothiocyanate.
Applications De Recherche Scientifique
2-iodo-N-(2-methylphenyl)benzamide has shown potential therapeutic applications in various scientific research areas. It has been studied as a potential anticancer agent, as it inhibits the growth of cancer cells in vitro and in vivo. It has also been studied as a potential anti-inflammatory agent, as it reduces the production of inflammatory cytokines in vitro and in vivo. Furthermore, 2-iodo-N-(2-methylphenyl)benzamide has been studied as a potential antifungal agent, as it inhibits the growth of various fungal strains in vitro.
Propriétés
Numéro CAS |
62303-06-4 |
|---|---|
Formule moléculaire |
C14H12INO |
Poids moléculaire |
337.15 g/mol |
Nom IUPAC |
2-iodo-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12INO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17) |
Clé InChI |
DHFXNYYYBSYFLM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
SMILES canonique |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)
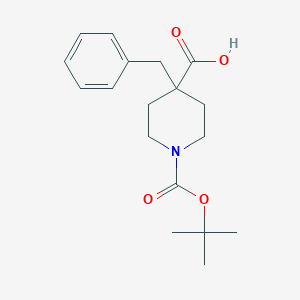

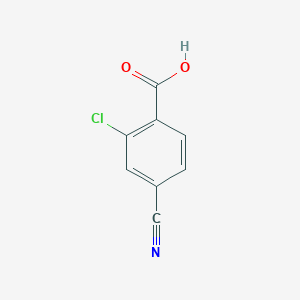
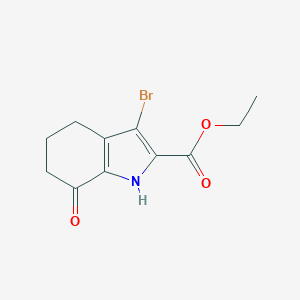
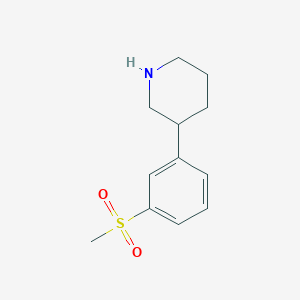




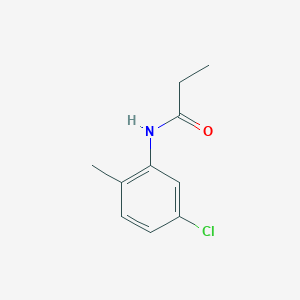

![N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B185052.png)
